Conformational Rigidity and Exit Vector Orientation: Spirocyclic Core vs. Flexible Acyclic Analogue
The spiro[2.5]octane core of Ethyl 6-oxospiro[2.5]octane-1-carboxylate enforces a rigid, near-orthogonal orientation between the cyclopropane and cyclohexanone rings, a conformational feature absent in flexible acyclic 6-oxo esters like ethyl 6-oxoheptanoate. This rigidity is quantified by the number of rotatable bonds: the target compound has 3 rotatable bonds, whereas ethyl 6-oxoheptanoate has 6, reflecting a significantly higher degree of conformational freedom in the acyclic analogue [1].
| Evidence Dimension | Rotatable Bond Count (Conformational Flexibility) |
|---|---|
| Target Compound Data | 3 rotatable bonds (computed) |
| Comparator Or Baseline | Ethyl 6-oxoheptanoate: 6 rotatable bonds (computed) |
| Quantified Difference | 50% reduction in rotatable bonds for target compound |
| Conditions | Computed molecular property; PubChem data |
Why This Matters
Reduced rotatable bond count correlates with improved binding specificity and lower entropic penalty upon target engagement, a key advantage in hit-to-lead optimization.
- [1] PubChem. (2026). Ethyl 6-oxospiro[2.5]octane-1-carboxylate. Computed Properties. Retrieved from National Library of Medicine. View Source
